molecular formula C26H24BrP B114810 Phenethyltriphenylphosphonium bromide CAS No. 53213-26-6

Phenethyltriphenylphosphonium bromide

Cat. No. B114810
CAS RN: 53213-26-6
M. Wt: 447.3 g/mol
InChI Key: WOPGHMKDMNSLIR-UHFFFAOYSA-M
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Description

Phenethyltriphenylphosphonium bromide is classified as an arylphosophonium salt . It has a CAS Number of 53213-26-6 and a molecular weight of 447.35 . The IUPAC name for this compound is triphenyl (2-phenylethyl)phosphonium bromide .


Synthesis Analysis

While specific synthesis methods for Phenethyltriphenylphosphonium bromide were not found, similar compounds such as phosphonium hexatungstate compounds have been synthesized by reacting sodium tungstate with various phosphonium bromides .


Molecular Structure Analysis

The InChI code for Phenethyltriphenylphosphonium bromide is 1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

Phenethyltriphenylphosphonium bromide is a solid with a melting point of 216°C . It should be stored at 4°C in a sealed container, away from moisture .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Phenethyltriphenylphosphonium bromide undergoes thermal rearrangement to 2-arylethyltriphenylphosphonium bromides and can be directly formed through reactions involving styrene, HBr, and triphenylphosphine. This suggests its utility in specialized chemical synthesis processes (Okuma et al., 2007).
  • In the realm of phosphonium salts, various studies illustrate their synthesis and potential applications in organic chemistry. For instance, the mechanochemical synthesis of phosphonium salts demonstrates an environmentally friendly method, offering alternatives to traditional solvent-based approaches (Balema et al., 2002).

Antibacterial and Antiviral Applications

  • A composite combining brilliant blue, reduced graphene oxide, and tetradecyltriphenylphosphonium bromide demonstrates significant antibacterial activity, highlighting the potential of phosphonium bromide derivatives in creating advanced antibacterial solutions (Cai et al., 2011).
  • A cationic polyacrylamide featuring butyltriphenylphosphonium bromide as an active moiety shows promising antibacterial and antiviral properties, indicating its potential use in hygiene products or water treatment processes (Xue et al., 2014).

Material Science and Catalysis

  • Phosphonium salts like tetraphenylphosphonium bromide are investigated for their stability and potential degradation products, which can affect the solubility of various radionuclides. Such studies are crucial in applications like waste management and environmental science (Aldridge et al., 2007).
  • The study of the micellization and catalytic activity of phosphonium bromide compounds, like cetyltrimethylammonium bromide, offers insights into their application in catalysis and surface science (Zakharova et al., 2003).

Environmental and Corrosion Studies

  • Certain phosphonium bromide derivatives, such as cetyltriphenylphosphonium bromide, have been studied for their inhibitive effect on steel corrosion in acidic solutions. This underscores their potential application in corrosion prevention (Wanees, 2016).
  • Phosphonium-based deep eutectic solvents, including derivatives of phosphonium bromides, are being explored for their application in CO2 capture, which is a vital area in combating climate change (Ghaedi et al., 2017).

Safety And Hazards

Phenethyltriphenylphosphonium bromide is considered harmful. It has hazard statements H315, H319, and H335, indicating that it is irritating to the skin, eyes, and respiratory system . Safety precautions include avoiding dust formation and using only under a chemical fume hood .

Future Directions

While specific future directions for Phenethyltriphenylphosphonium bromide were not found, arylphosphonium salts in general have been studied for their interactions with DNA and potential as antibacterial agents . This suggests potential future research directions in these areas.

properties

IUPAC Name

triphenyl(2-phenylethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPGHMKDMNSLIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyltriphenylphosphonium bromide

CAS RN

53213-26-6
Record name 53213-26-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE
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Synthesis routes and methods

Procedure details

Triphenylphosphine (2.364 g, 9.00 mmol) was added to (2-bromo-ethyl)-benzene (1.496 g, 8.00 mmol) in 35 mL toluene in a 100-mL round-bottom flask. The mixture was heated to reflux under argon and stirred 48 h, then concentrated in vacuo to a thick yellow oil. The oil was dissolved in boiling EtOH under argon. Benzene was added until an oil separated from the solution. The solution was heated under vacuum to remove all solvent and yield 3.6 g (100%) white foam. 1H NMR (CDCl3, 300 MHz) δ 7.67-7.91 (m, 15H), 7.17-7.32 (m, 5H), 4.25 (dt, J=12.6, 7.8 Hz, 2H), 3.08 (dt, J=12.9, 7.8 Hz, 2H).
Quantity
2.364 g
Type
reactant
Reaction Step One
Quantity
1.496 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
PN Meka, E Amatya, S Kaur, M Banerjee, A Zuo… - Bioorganic & Medicinal …, 2022 - Elsevier
… Compounds 23 and 27 were obtained via a Wittig olefination of ketone 14 with benzyltriphenylphosphonium bromide and phenethyltriphenylphosphonium bromide in the presence …
Number of citations: 1 www.sciencedirect.com
C Conti, LP Monaco, N Desideri - Bioorganic & medicinal chemistry, 2011 - Elsevier
… A 0.5 M solution of sodium ethoxide (25 mL) was added dropwise to a stirred suspension of the appropriate phenethyltriphenylphosphonium bromide (10 mmol) in ethyl alcohol (50 mL). …
Number of citations: 47 www.sciencedirect.com
JG Varnes, DS Gardner, JB Santella III… - Bioorganic & medicinal …, 2004 - Elsevier
… The 3-phenethylpiperidines were prepared by substituting phenethyltriphenylphosphonium bromide 12 for benzyltriphenylphosphonium bromide in Scheme 1. The 2-…
Number of citations: 51 www.sciencedirect.com
C Contia, LP Monacob, N Desiderib - 4H-CHROMEN-4-ONE, 2H …, 2011 - core.ac.uk
… A 0.5 M solution of sodium ethoxide (25 mL) was added dropwise to a stirred suspension of the appropriate phenethyltriphenylphosphonium bromide (10 mmol) in ethyl alcohol (50 mL). …
Number of citations: 3 core.ac.uk
PR Bernstein, DW Snyder, EJ Adams… - Journal of medicinal …, 1986 - ACS Publications
… At the time of these studies, the only reference on the parent analogue, phenethyltriphenylphosphonium bromide (20), stated that it is not possible to prepare these salts.19 …
Number of citations: 22 pubs.acs.org
G Fracchiolla, A Laghezza, L Piemontese… - Journal of medicinal …, 2009 - ACS Publications
… Following the same procedure, the synthesis of compound 15 was achieved using the phenethyltriphenylphosphonium bromide salt; the hydrogenation in the presence of Wilkinson …
Number of citations: 48 pubs.acs.org
IV Efremov, FF Vajdos, KA Borzilleri… - Journal of medicinal …, 2012 - ACS Publications
… Lithium bis-(trimethylsilyl)amide solution (1.0 M in THF, 740 μL, 0.74 mmol) was added to a −78 C suspension of phenethyltriphenylphosphonium bromide (340 mg, 0.76 mmol) in …
Number of citations: 74 pubs.acs.org
SA Tabacco - 2002 - search.proquest.com
The first part of this thesis describes our investigations into electrostatic interactions in six-membered ring oxocarbenium ions. We have shown that C-3 and C-4 alkyl-and alkoxy-…
Number of citations: 2 search.proquest.com
X Doisy, M Dekhane, M Le Hyaric, JF Rousseau… - Bioorganic & medicinal …, 1999 - Elsevier
… A solution of phenethyltriphenylphosphonium bromide (37.5 mg, 0.08 mmol) in anhydrous THF was treated at −20 C under argon with a solution of n-butyllithium in hexane (52 μL of a …
Number of citations: 17 www.sciencedirect.com
G Baghdasarian - 2005 - search.proquest.com
Investigations toward new methods for the introduction of peroxide groups in organic molecules will be described in the first part of the dissertation. Additions of hydroperoxy anions …
Number of citations: 2 search.proquest.com

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